Pitavastatin-quinolin-3-methyl carboxylate-d5
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Overview
Description
Pitavastatin-quinolin-3-methyl carboxylate-d5 is a deuterium-labeled derivative of pitavastatin-quinolin-3-methyl carboxylate. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of pitavastatin, a statin medication used to lower lipid levels and reduce the risk of cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pitavastatin-quinolin-3-methyl carboxylate-d5 involves the incorporation of deuterium atoms into the pitavastatin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Pitavastatin-quinolin-3-methyl carboxylate-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted under an inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions may require catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pitavastatin-quinolin-3-methyl carboxylate-d5 is used in various scientific research applications, including:
Chemistry: Studying the metabolic pathways and degradation products of pitavastatin.
Biology: Investigating the biological effects and interactions of pitavastatin at the molecular level.
Medicine: Researching the pharmacokinetics and pharmacodynamics of pitavastatin to improve its therapeutic efficacy.
Industry: Developing new formulations and delivery methods for pitavastatin
Mechanism of Action
Pitavastatin-quinolin-3-methyl carboxylate-d5 exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the bloodstream .
Comparison with Similar Compounds
Similar Compounds
Pitavastatin: The parent compound, used as a lipid-lowering agent.
Atorvastatin: Another statin medication with similar cholesterol-lowering effects.
Rosuvastatin: A statin with a higher potency compared to pitavastatin.
Pravastatin: A statin with a different metabolic profile.
Uniqueness
Pitavastatin-quinolin-3-methyl carboxylate-d5 is unique due to the incorporation of deuterium atoms, which allows for detailed studies of the metabolic pathways and pharmacokinetics of pitavastatin. This deuterium labeling provides enhanced stability and enables more accurate tracking of the compound in biological systems .
Properties
Molecular Formula |
C20H16FNO2 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
methyl 4-(4-fluorophenyl)-2-(1,2,2,3,3-pentadeuteriocyclopropyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C20H16FNO2/c1-24-20(23)18-17(12-8-10-14(21)11-9-12)15-4-2-3-5-16(15)22-19(18)13-6-7-13/h2-5,8-11,13H,6-7H2,1H3/i6D2,7D2,13D |
InChI Key |
RNXQZVFWKIPEOJ-GEXSZOTCSA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])C2=NC3=CC=CC=C3C(=C2C(=O)OC)C4=CC=C(C=C4)F)([2H])[2H])[2H] |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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